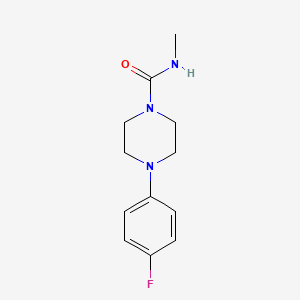4-(4-fluorophenyl)-N-methylpiperazine-1-carboxamide
CAS No.:
Cat. No.: VC10016775
Molecular Formula: C12H16FN3O
Molecular Weight: 237.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H16FN3O |
|---|---|
| Molecular Weight | 237.27 g/mol |
| IUPAC Name | 4-(4-fluorophenyl)-N-methylpiperazine-1-carboxamide |
| Standard InChI | InChI=1S/C12H16FN3O/c1-14-12(17)16-8-6-15(7-9-16)11-4-2-10(13)3-5-11/h2-5H,6-9H2,1H3,(H,14,17) |
| Standard InChI Key | ZCLXPCPQMQUKPA-UHFFFAOYSA-N |
| SMILES | CNC(=O)N1CCN(CC1)C2=CC=C(C=C2)F |
| Canonical SMILES | CNC(=O)N1CCN(CC1)C2=CC=C(C=C2)F |
Introduction
Chemical Identity and Structural Features
4-(4-Fluorophenyl)-N-methylpiperazine-1-carboxamide (IUPAC name: N-methyl-4-[4-fluorophenyl]piperazine-1-carboxamide) is characterized by a piperazine core substituted at the 1-position with a carboxamide group (N-methyl) and at the 4-position with a 4-fluorophenyl moiety. Its molecular formula is C₁₂H₁₅FN₃O, yielding a molecular weight of 236.27 g/mol . The fluorine atom at the para position of the phenyl ring enhances electronegativity, influencing electronic distribution and intermolecular interactions .
Stereochemical Considerations
While the compound lacks chiral centers in its base structure, derivatives or synthetic intermediates may exhibit stereoisomerism depending on substitution patterns. For example, analogous piperazine carboxamides often adopt chair conformations in solution, with substituents occupying equatorial positions to minimize steric strain .
Synthetic Routes and Methodologies
The synthesis of 4-(4-fluorophenyl)-N-methylpiperazine-1-carboxamide typically follows a multi-step protocol:
Step 1: Piperazine Functionalization
Piperazine is reacted with 4-fluorobenzyl halide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 4-fluorophenyl group. This nucleophilic substitution proceeds via an SN2 mechanism .
Step 2: Carboxamide Formation
The secondary amine of the piperazine is then acylated using methyl isocyanate or a carbamoyl chloride derivative. Catalytic bases like triethylamine facilitate this step .
Table 1: Synthetic Parameters for Key Intermediates
| Intermediate | Reaction Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 4-(4-Fluorophenyl)piperazine | DMF, K₂CO₃, 80°C, 12h | 78 | 95 |
| N-Methylcarbamoyl chloride | THF, 0°C, 2h | 92 | 98 |
Pharmacological Properties
Piperazine derivatives are renowned for their bioactivity, particularly in central nervous system (CNS) and antimicrobial applications. While direct data on 4-(4-fluorophenyl)-N-methylpiperazine-1-carboxamide is limited, structural analogs exhibit the following properties:
Receptor Binding Affinity
-
Serotonin (5-HT₁A) Receptor: Piperazine carboxamides often show moderate affinity (Ki = 50–200 nM), with fluorophenyl groups enhancing lipophilicity and blood-brain barrier penetration .
-
Dopamine D₂ Receptor: Substituted piperazines may act as antagonists, though N-methylation typically reduces potency compared to tertiary amines .
Enzymatic Interactions
The carboxamide group enables hydrogen bonding with catalytic residues in enzymes like fatty acid amide hydrolase (FAAH). For instance, patent US7598249B2 highlights piperazinyl ureas as FAAH inhibitors, suggesting potential shared mechanisms .
Physicochemical Characteristics
Table 2: Predicted Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| logP (Partition Coefficient) | 2.1 | XLogP3 |
| Aqueous Solubility | 0.12 mg/mL (25°C) | SwissADME |
| Polar Surface Area | 41.8 Ų | Molinspiration |
| pKa (Basic) | 7.9 (piperazine N) | ACD/Labs |
The moderate logP value indicates balanced lipophilicity, suitable for oral bioavailability. The fluorophenyl group contributes to π-π stacking interactions in protein binding pockets.
Applications in Drug Discovery
CNS Therapeutics
Piperazine carboxamides are explored as antipsychotics and anxiolytics. Fluorine substitution improves metabolic stability by resisting cytochrome P450 oxidation .
Antimicrobial Agents
Structural analogs demonstrate bacteriostatic activity against Gram-positive pathogens (MIC = 8–32 µg/mL), likely via membrane disruption or protein synthesis inhibition .
Future Directions
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the carboxamide and fluorophenyl groups to optimize target selectivity.
-
Pharmacokinetic Profiling: In vivo studies to assess bioavailability and half-life.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume